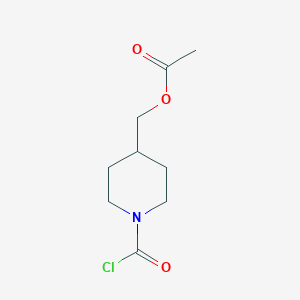

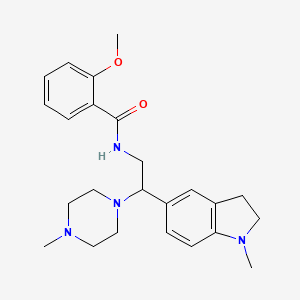

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Esters, like the acetate group in your compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In a fashion similar to the aldol, one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(1-Carbonochloridoylpiperidin-4-yl)methyl acetate” would depend on its specific structure. For example, methyl acetate, a related compound, is a flammable liquid with a characteristically pleasant smell .Wissenschaftliche Forschungsanwendungen

Environmentally Friendly Catalysis

One study highlights an environmentally benign catalysis process involving a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in ethyl acetate, an organic solvent. This process showcases the utility of related compounds in green chemistry applications, particularly in alcohol oxidation to carbonyl compounds with high yields, demonstrating the potential for sustainable industrial applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Structural Analysis and Chemical Reactivity

Research on the barriers to rotation adjacent to double bonds in compounds like methyl acetate sheds light on the structural dynamics and reactivity of esters and amides. Such studies are crucial for understanding the fundamental chemical properties that influence the behavior and application of complex organic compounds in various fields, including material science and molecular design (K. B. Wiberg & K. Laidig, 1987).

Biochemical Applications

Further, research on carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase suggests the relevance of piperidine-based compounds in biomedical research, particularly in the development of diagnostic and therapeutic agents for neurological conditions. Such compounds can be designed to examine the structure-activity relationship for enzymatic hydrolysis in vivo, indicating a pathway for the development of novel neuroimaging agents (T. Nguyen, S. Snyder, & M. Kilbourn, 1998).

Wirkmechanismus

Target of Action

The primary target of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateAs an ester, it can be inferred that it may interact with various enzymes and proteins that are involved in ester metabolism .

Mode of Action

Esters, including (1-Carbonochloridoylpiperidin-4-yl)methyl acetate, generally undergo hydrolysis in the presence of water and an acid or base catalyst to form carboxylic acids and alcohols . This reaction is reversible and the equilibrium constant is close to one .

Biochemical Pathways

The biochemical pathways affected by (1-Carbonochloridoylpiperidin-4-yl)methyl acetateEsters are known to participate in various biochemical reactions, including ester hydrolysis, trans-esterification, and aminolysis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateThey are metabolized primarily through hydrolysis and excreted as their corresponding carboxylic acids and alcohols .

Result of Action

The specific molecular and cellular effects of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateThe hydrolysis of esters, including this compound, results in the formation of carboxylic acids and alcohols . These products can further participate in various biochemical reactions, potentially affecting cellular processes.

Action Environment

The action, efficacy, and stability of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis . Furthermore, temperature and the presence of catalysts can also influence the rate of ester hydrolysis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-carbonochloridoylpiperidin-4-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-7(12)14-6-8-2-4-11(5-3-8)9(10)13/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYPRDSJAAVRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCN(CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)

![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)

![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)

![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)